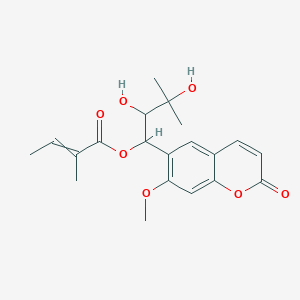
(S)-L-Cystine-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-L-Cystine-15N2 is a labeled form of L-cystine, an amino acid that plays a crucial role in the formation of proteins. The “15N2” label indicates that the nitrogen atoms in the compound are isotopically enriched with nitrogen-15, a stable isotope. This labeling is particularly useful in various scientific studies, including metabolic and biochemical research, as it allows for the tracking and analysis of nitrogen atoms within biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-L-Cystine-15N2 typically involves the incorporation of nitrogen-15 into the amino acid structure. One common method is the fermentation of microorganisms in a medium enriched with nitrogen-15. The microorganisms metabolize the nitrogen-15, incorporating it into their amino acids, including L-cystine. The L-cystine is then extracted and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where microorganisms are cultured in a nitrogen-15 enriched medium. The fermentation process is carefully controlled to maximize the yield of L-cystine. After fermentation, the L-cystine is extracted, purified, and labeled with nitrogen-15.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-L-Cystine-15N2 undergoes various chemical reactions, including:
Oxidation: L-cystine can be oxidized to form cysteic acid.
Reduction: L-cystine can be reduced to form two molecules of L-cysteine.
Substitution: L-cystine can participate in substitution reactions where one or both of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cysteic acid.
Reduction: L-cysteine.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-L-Cystine-15N2 has a wide range of applications in scientific research:
Chemistry: Used in studies involving the synthesis and analysis of peptides and proteins.
Biology: Utilized in metabolic labeling experiments to trace nitrogen atoms in biological systems.
Medicine: Employed in research on amino acid metabolism and related disorders.
Industry: Used in the production of labeled compounds for various industrial applications, including pharmaceuticals and biotechnology.
Wirkmechanismus
The mechanism of action of (S)-L-Cystine-15N2 involves its incorporation into proteins and peptides. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen atoms within biological systems. This is particularly useful in studies of protein synthesis, degradation, and metabolism. The labeled nitrogen atoms can be detected using various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cystine: The non-labeled form of the compound.
L-Cysteine: The reduced form of L-cystine.
L-Methionine: Another sulfur-containing amino acid.
Uniqueness
The primary uniqueness of (S)-L-Cystine-15N2 lies in its nitrogen-15 labeling. This isotopic enrichment allows for specific and sensitive tracking of nitrogen atoms in various biochemical and metabolic studies, providing insights that are not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C6H12N2O4S2 |
|---|---|
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-3-[[(2R)-2-(15N)azanyl-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+/i7+1,8+1 |
InChI-Schlüssel |
LEVWYRKDKASIDU-DNEJPWMJSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)[15NH2])SSC[C@@H](C(=O)O)[15NH2] |
Kanonische SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)

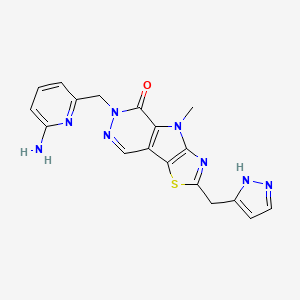
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
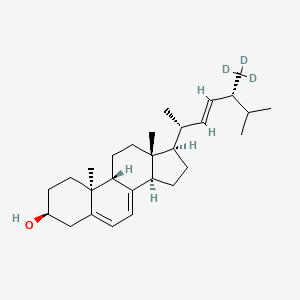
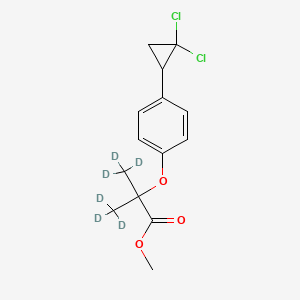
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
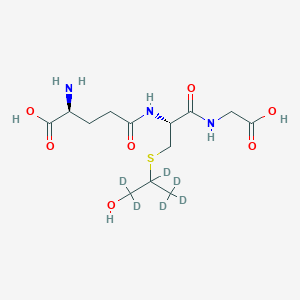

![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)

